Daphnilongeranin A

Descripción general

Descripción

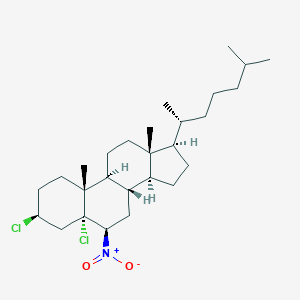

Daphnilongeranin A is a novel alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum, characterized as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid. This compound, along with other new and known alkaloids, contributes to the chemical diversity of the Daphniphyllum species, which are known for their complex structures and potential biological activities .

Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the provided papers. However, related compounds such as daphnilongeranin B have been synthesized using advanced organic synthesis techniques. For instance, the [7-5-5] all-carbon tricyclic core common to many calyciphylline A-type Daphniphyllum alkaloids, including daphnilongeranin B, was constructed using a key intramolecular Pauson-Khand reaction, followed by a base-mediated double-bond migration and a regio- and stereoselective radical late-stage allylic oxygenation . Another approach for the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B involved a gold(I) catalyzed Conia-ene reaction and two diastereoselective Michael addition reactions .

Molecular Structure Analysis

The molecular structure and stereochemistry of this compound were determined using spectroscopic data and chemical methods. The compound's unique structure includes a seco-10,17-longistylumphylline A type skeleton, which is a novel addition to the Daphniphyllum alkaloid family .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not described in the provided papers, the synthesis of related Daphniphyllum alkaloids often involves complex reactions such as intramolecular cyclizations, Pauson-Khand reactions, and Michael additions, which are indicative of the intricate chemistry associated with these natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the isolation of this compound from natural sources suggests it possesses the stability necessary to be extracted and characterized. The structural complexity of this compound and related alkaloids implies that they may exhibit a range of physical and chemical behaviors, which could be relevant to their biological activity and potential applications .

Aplicaciones Científicas De Investigación

Química Medicinal y Farmacología

Daphnilongeranin A, como parte de los alcaloides de Daphniphyllum, ha sido reconocido por sus estructuras complejas y sus potenciales bioactividades. Estos compuestos se estudian por su uso en medicinas tradicionales y su capacidad para tratar diversas dolencias como asma, tos, reumatismo, inflamación, pirexia y mordeduras de serpiente . La exploración de la bioactividad de this compound podría conducir al desarrollo de nuevos agentes farmacológicos.

Estudios de la Vía Sintética

Las vías sintéticas únicas de this compound son de gran interés. Los investigadores han estado trabajando para comprender y replicar estas vías, lo que podría contribuir a los avances en la química orgánica sintética . Este conocimiento es crucial para el desarrollo de métodos para sintetizar moléculas complejas para diversas aplicaciones.

Biología Estructural

La complejidad estructural de this compound ofrece un rico campo de estudio para los biólogos estructurales. Al analizar sus esqueletos y configuraciones novedosas, los científicos pueden obtener información sobre la relación entre la estructura y la función en las moléculas biológicas .

Evaluación de Citotoxicidad

This compound ha sido evaluado por sus efectos citotóxicos en varias líneas celulares. Esta investigación es vital para el descubrimiento de nuevos compuestos anticancerígenos. Los estudios han mostrado una citotoxicidad moderada contra las células HeLa y una citotoxicidad débil contra otras células tumorales, lo que indica su potencial como compuesto líder en la terapia del cáncer .

Química de Productos Naturales

Como producto natural, el aislamiento y la caracterización de this compound contribuyen al campo de la química de productos naturales. El estudio de sus fuentes, métodos de extracción y técnicas de purificación puede mejorar nuestra comprensión de los compuestos naturales y sus aplicaciones .

Síntesis Química

La síntesis química de la estructura central de this compound es un desafío que han emprendido los químicos. Se ha informado un enfoque eficiente hacia la síntesis de su núcleo tetracíclico, que es un paso significativo en la síntesis total de estos alcaloides complejos .

Estudios Biogenéticos

Comprender la biogénesis de this compound es crucial para el campo de la biosíntesis. Los investigadores pretenden reprogramar la red biosintética de los alcaloides de Daphniphyllum en una red sintética química mediante estrategias biomiméticas generalizadas .

Safety and Hazards

Direcciones Futuras

The future directions for Daphnilongeranin A research could involve further exploration of its synthesis, mechanism of action, and potential applications. The development of synthetic strategies centered on the C4–N and C1–C8 bonds of calyciphylline A, which took full advantage of the suitable substrates, reactions, and pathways that are altered from their counterparts in the postulated biogenetic network, could be a promising direction .

Propiedades

IUPAC Name |

methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYCEKHYHLUROK-DCLOCNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the structure of daphnilongeranin A compared to other Daphniphyllum alkaloids?

A1: this compound is the first reported example of a seco-10,17-longistylumphylline A type Daphniphyllum alkaloid. [] This means it possesses a unique structural feature where the usual ring system found in longistylumphylline A is cleaved at the bond between carbon atoms 10 and 17.

Q2: What is the significance of the synthetic strategies employed in the total synthesis of Daphniphyllum alkaloids, including this compound?

A2: Researchers developed a generalized biomimetic approach for the synthesis of various Daphniphyllum alkaloids, including this compound. This approach focuses on strategically forming the C4-N and C1-C8 bonds of calyciphylline A, a structurally related alkaloid. [] This method cleverly utilizes readily available starting materials and optimized reaction pathways, deviating from the complex biosynthetic routes found in nature.

Q3: How does the synthesis of daphnilongeranin B relate to the study of this compound?

A3: While structurally distinct, the synthesis of daphnilongeranin B provides valuable insights into constructing the complex ring systems found in Daphniphyllum alkaloids. For instance, understanding the formation of the [7-5-5] tricyclic core in daphnilongeranin B [] can offer valuable knowledge for synthesizing the unique skeleton of this compound.

Q4: What is the significance of the isolation of longeracinphyllin A in relation to this compound?

A4: Longeracinphyllin A, isolated from the same plant species as this compound, is categorized as a daphnilongeranin B type alkaloid with a rearranged α,β-unsaturated ketone group. [] Studying the structural similarities and differences between these compounds can shed light on the biosynthesis and potential biological activities within this family of alkaloids.

Q5: What are some of the key reactions employed in the synthesis of the complex ring systems found in Daphniphyllum alkaloids like daphnilongeranin B?

A5: Several key reactions have been employed successfully: * Gold(I)-catalyzed Conia-ene reaction: This reaction efficiently constructs the bridged 6,6-bicyclic system found in the core of daphnilongeranin B. [, ] * Diastereoselective Michael additions: These reactions allow for the controlled formation of the 5- and 7-membered rings within the daphnilongeranin B core structure. [, ]* Photochemical [2+2] cycloaddition and Grob fragmentation: This sequence provides a concise route to the [5-6-7] tricyclic ring skeleton found in daphnilongeranin B and related alkaloids. []

Q6: What is the significance of developing a scalable route to daphnilongeranin B?

A6: Developing a scalable route to daphnilongeranin B allows researchers to access sufficient quantities of this complex molecule for further study. [] This is crucial for investigating its biological activity, exploring potential applications, and potentially synthesizing more complex Daphniphyllum alkaloids like hybridaphniphylline B.

Q7: How was the Claisen rearrangement utilized in the synthesis of daphnilongeranin B and what challenges were addressed?

A7: The Claisen rearrangement of an allyl dienol ether played a crucial role in constructing the daphnilongeranin B framework. [] Researchers successfully optimized the reaction conditions by carefully selecting the substrate and utilizing protic solvents. This approach mitigated the undesired Cope rearrangement, a competing reaction pathway, highlighting the importance of fine-tuning reaction parameters in complex molecule synthesis.

Q8: What role does the Diels-Alder reaction play in the synthesis of hybridaphniphylline B and what are its implications for future research?

A8: The intermolecular Diels-Alder reaction is employed strategically in the late stages of hybridaphniphylline B synthesis. This reaction joins a fully elaborated cyclopentadiene unit with asperuloside tetraacetate, a glycosylated derivative. [] The success of this late-stage coupling opens avenues for exploring the synthesis of even more complex Daphniphyllum alkaloids with diverse structural features.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)